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The selection of an appropriate detergent is a critical step in protein extraction, directly

impacting the yield, purity, and functional integrity of the isolated proteins. Detergents are

essential for disrupting cell membranes and solubilizing proteins, particularly hydrophobic

membrane proteins.[1] Two of the most widely used detergents in the laboratory are CHAPS
(3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and Triton X-100.

This guide provides an objective comparison of CHAPS and Triton X-100, supported by their

physicochemical properties and performance data in various applications, to assist researchers

in making an informed choice for their specific experimental needs.

Physicochemical Properties: A Head-to-Head
Comparison
CHAPS and Triton X-100 differ significantly in their chemical nature, which dictates their

behavior in solution and their interaction with proteins. CHAPS is a zwitterionic detergent,

meaning it possesses both a positive and a negative charge in its hydrophilic head group but

has no net charge over a wide pH range.[2][3] In contrast, Triton X-100 is a non-ionic

detergent, characterized by an uncharged, hydrophilic polyethylene oxide chain.[4][5] These

structural differences influence key properties such as their Critical Micelle Concentration

(CMC) and aggregation number.
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CHAPS

Triton X-100

Properties:
- Zwitterionic

- Non-denaturing
- High CMC

- Small Micelles
- Dialyzable

Primary Uses:
- Protein Solubilization (maintaining activity)

- 2D Electrophoresis
- Immunoprecipitation

- Mass Spectrometry Prep

enables

Primary Uses:
- General cell lysis

- Solubilizing membrane proteins
- Permeabilizing cell membranes

- Not for Mass Spectrometry

Properties:
- Non-ionic

- Mildly denaturing
- Low CMC

- Large Micelles
- Not Dialyzable

enables

Click to download full resolution via product page

Table 1: Comparison of Physicochemical Properties
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Property CHAPS Triton X-100

Detergent Type Zwitterionic[2][6] Non-ionic[4][5]

Molecular Weight ~615 g/mol [7][8] ~625 g/mol (average)[5]

Critical Micelle Conc. (CMC) 6-10 mM[2][7][8] 0.24 mM[5]

Aggregation Number 4-14[8] 140[5]

Micelle Molecular Weight ~6 kDa[7][8] ~90 kDa[5]

Dialyzable Yes[3][8] No[5]

Denaturing Potential Non-denaturing[2][9]
Mild, generally non-

denaturing[5]

Performance and Application Suitability
The choice between CHAPS and Triton X-100 hinges on the specific requirements of the

experiment, particularly the need to preserve protein structure and function, and compatibility

with downstream analytical techniques.

Protein Solubilization and Activity

Both detergents are effective at solubilizing membrane proteins. CHAPS is considered a very

mild detergent that excels at breaking protein-protein interactions while preserving the native

protein structure and biological activity.[2][9] Its utility is highlighted in studies where

maintaining protein function post-extraction is paramount. For example, in the solubilization of

the enzyme polygalacturonic acid (PGA) synthase, an optimal concentration of 20 mM CHAPS
yielded a similar maximum enzyme activity as 0.5% Triton X-100, demonstrating its efficacy in

extracting functional proteins.[2]

Triton X-100 is also a powerful solubilizing agent but can be more disruptive to labile protein

complexes.[10] While generally considered non-denaturing, its interaction with the lipid bilayer

is more disordering compared to CHAPS.[4][11]

Compatibility with Downstream Applications
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A major differentiator is compatibility with downstream analytical methods, especially mass

spectrometry and 2D electrophoresis.

Mass Spectrometry (MS): Triton X-100 is known to interfere significantly with mass

spectrometry analysis. It can suppress ionization and contaminate equipment, making its

removal essential but difficult. CHAPS, due to its high CMC and small micelle size, is more

easily removed by methods like dialysis and is considered compatible with in-solution digests

for MS.[3]

2D Electrophoresis: CHAPS is a standard and highly recommended detergent for sample

solubilization prior to 2D electrophoresis and isoelectric focusing.[8] It effectively solubilizes

proteins while being electrically neutral, preventing interference with the isoelectric focusing

(first dimension) step.[2] A common solubilization buffer for this application consists of 8 M

urea, 4% CHAPS, and reducing agents.[8]

Table 2: Summary of Performance in Key Applications
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Application CHAPS Triton X-100
Supporting Data /
Remarks

Enzyme Activity

Preservation
Excellent Good

Both detergents at

optimal concentrations

(20 mM for CHAPS,

0.5% for Triton X-100)

achieved maximum

activity for solubilized

PGA synthase.[2]

Protein-Protein

Interactions
Preferred Use with caution

CHAPS is milder and

better at preserving

weak or transient

interactions.[10] Triton

X-100 is more

powerful but can

disrupt labile

complexes, leading to

the identification of

fewer interactors in

co-

immunoprecipitation

studies.[10]

Mass Spectrometry Compatible Incompatible

Triton X-100

significantly interferes

with MS analysis.

CHAPS is compatible

up to ~0.5% for in-

solution digestion.

2D Electrophoresis Highly Compatible Less Common

CHAPS is a core

component of 2D

sample buffers

(typically 2-4%) due to

its zwitterionic, non-

denaturing properties.

[3][8]
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Experimental Protocols
The following are generalized protocols for protein extraction from cultured mammalian cells.

Optimal concentrations and buffer components should be empirically determined for specific

cell types and target proteins.

Protocol 1: Cell Lysis using CHAPS Lysis Buffer
This protocol is suitable for applications requiring the preservation of protein conformation and

function, such as immunoprecipitation or activity assays.

Prepare Ice-Cold 1X CHAPS Lysis Buffer:

50 mM Tris-HCl, pH 7.5

150 mM NaCl

1-2% (w/v) CHAPS (A common starting point is 10 mM, or ~0.6%)[2]

Protease and Phosphatase Inhibitor Cocktail (add fresh)

Cell Harvesting:

Aspirate cell culture medium from a confluent plate of cells.

Wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).

Aspirate PBS completely.

Cell Lysis:

Add an appropriate volume of ice-cold 1X CHAPS Lysis Buffer to the plate (e.g., 500 µL

for a 10 cm dish).

Scrape the cells off the plate using a cell scraper and transfer the cell suspension to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to aid lysis.[9]
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Clarification of Lysate:

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled tube.

Quantification and Storage:

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Use the lysate immediately for downstream applications or store at -80°C.[9]

Protocol 2: Cell Lysis using Triton X-100 Lysis Buffer
This protocol is suitable for general-purpose protein extraction for applications like Western

blotting.

Prepare Ice-Cold 1X Triton X-100 Lysis Buffer (e.g., RIPA Buffer variation):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

1% (v/v) Triton X-100

Protease and Phosphatase Inhibitor Cocktail (add fresh)

Cell Harvesting:

Follow the same procedure as in Protocol 1, Step 2.

Cell Lysis:

Add an appropriate volume of ice-cold 1X Triton X-100 Lysis Buffer to the plate.

Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
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Incubate on ice for 15-30 minutes with periodic vortexing.

Clarification of Lysate:

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

Transfer the clear supernatant to a new pre-chilled tube.

Quantification and Storage:

Determine the protein concentration. Note that Triton X-100 may interfere with some

protein assays.[5]

Use the lysate immediately or store at -80°C.

Click to download full resolution via product page

Conclusion and Recommendations
Both CHAPS and Triton X-100 are effective detergents for protein extraction, but their optimal

use cases are distinct.

Choose CHAPS when:

Preserving the native conformation and biological activity of the protein is critical.

The experimental goal involves studying protein-protein interactions (e.g., co-

immunoprecipitation).

Downstream analysis includes 2D electrophoresis or mass spectrometry.

Choose Triton X-100 when:

The goal is general cell lysis for applications like SDS-PAGE and Western blotting.

A strong, efficient solubilization of most membrane proteins is required and subtle protein-

protein interactions are not the primary focus.
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Downstream analysis does not involve mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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